molecular formula C20H12BrN3O4S B10905001 (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B10905001
M. Wt: 470.3 g/mol
InChI Key: RJQHLDOZVIELRQ-WQRHYEAKSA-N
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Description

2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets in cells. The compound can inhibit the biosynthesis of essential bacterial lipids, leading to the disruption of cell membrane integrity and cell death. Additionally, it can interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a multi-target drug candidate make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C20H12BrN3O4S

Molecular Weight

470.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12BrN3O4S/c21-12-5-7-13(8-6-12)22-20-23-19(25)18(29-20)11-14-9-10-17(28-14)15-3-1-2-4-16(15)24(26)27/h1-11H,(H,22,23,25)/b18-11-

InChI Key

RJQHLDOZVIELRQ-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-]

Origin of Product

United States

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